(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate
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Overview
Description
The compound “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate” is a complex organic molecule. It likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The molecule also seems to have a benzoate group, which is a common moiety in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound likely includes a pyridine ring and a benzoate group, as mentioned above. The “6-methyl-3-nitro-2-oxo” part suggests that the pyridine ring is substituted with a methyl group at the 6-position, a nitro group at the 3-position, and a carbonyl group at the 2-position .Scientific Research Applications
Cycloaddition Reactions
Cycloaddition reactions are fundamental in synthetic chemistry, providing a pathway to diverse and complex molecular architectures. For instance, Katritzky et al. (1980) explored cycloaddition reactions of isonitrosoflavanone esters with Schiff bases and with heteroaromatic rings, forming compounds with potential applications in material science and pharmaceuticals. Such studies highlight the utility of incorporating pyridinyl and fluorobenzoyl moieties into cyclic compounds through cycloaddition reactions, which could be relevant to understanding the applications of "(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate" (Katritzky et al., 1980).
Oxidation and Functionalization
Research on the oxidation of substituted anilines to nitroso-compounds by Nunno et al. (1970) illustrates the synthetic versatility and functionalization of aromatic compounds, potentially enhancing their reactivity and introducing novel properties. This kind of research could provide foundational knowledge for the functionalization of compounds related to "this compound," emphasizing the role of nitro and fluoro substituents in chemical synthesis and material properties (Nunno et al., 1970).
Crystal Structure Analysis
The determination of crystal structures through techniques like X-ray diffraction plays a crucial role in understanding the molecular geometry and potential interactions of complex compounds. For example, Rybakov et al. (2001) conducted crystal structure determination of a related compound, providing insights into the arrangement and potential intermolecular interactions within crystalline materials. Such analyses are essential for designing materials with specific properties, including pharmaceuticals and advanced materials (Rybakov et al., 2001).
Mechanism of Action
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O5/c1-6-4-10(11(17(20)21)12(18)16-6)22-13(19)7-2-3-8(14)9(15)5-7/h2-5H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTDCEUQJIDKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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